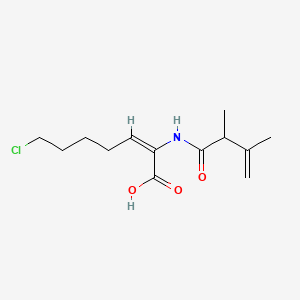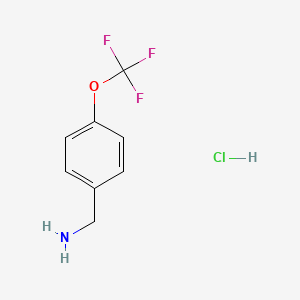
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Aromatic Substitution Reactions: Introduction of isobutyl groups to the aromatic ring.
Cyclization Reactions: Formation of the tetrahydronaphthalene core.
Carboxylation Reactions: Introduction of carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the isobutyl groups to carboxylic acids.
Reduction: Reduction of the aromatic ring to form more saturated compounds.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional carboxylic acid groups, while reduction can lead to more saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid: Unique due to its specific stereochemistry and functional groups.
Other Tetrahydronaphthalene Derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Aromatic Carboxylic Acids: Similar functional groups but different core structures, affecting their reactivity and uses.
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, along with its specific stereochemistry
Propriétés
Formule moléculaire |
C26H32O4 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(1S,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26+/m0/s1 |
Clé InChI |
GXFQAIUKHDCTMF-BKMJKUGQSA-N |
SMILES isomérique |
CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)


![N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B13424375.png)





![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
